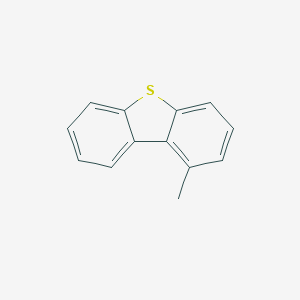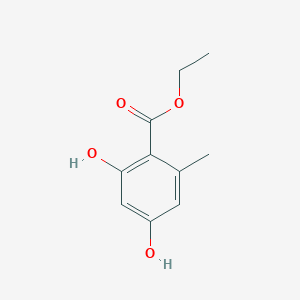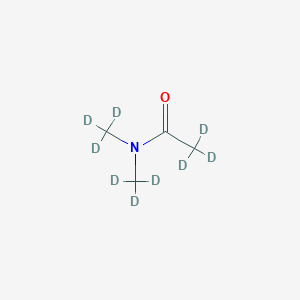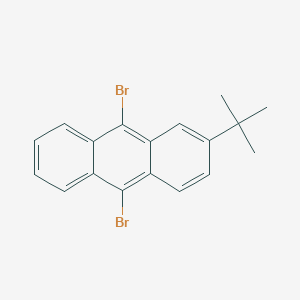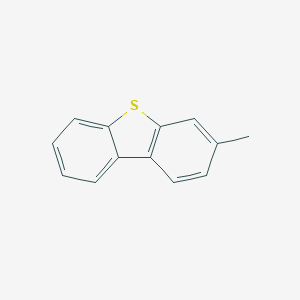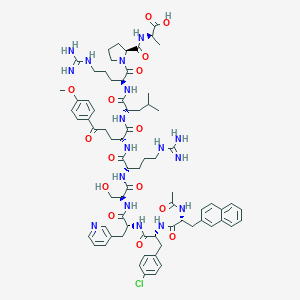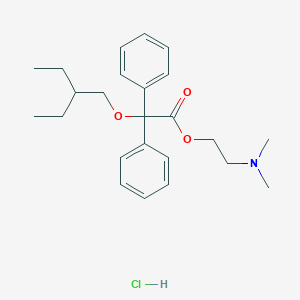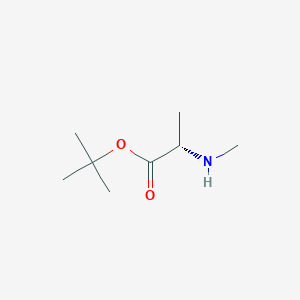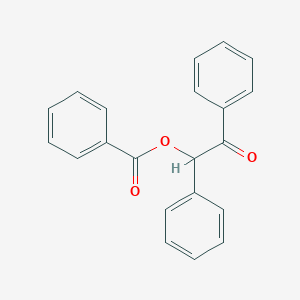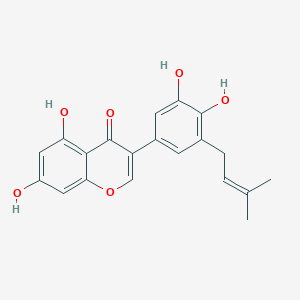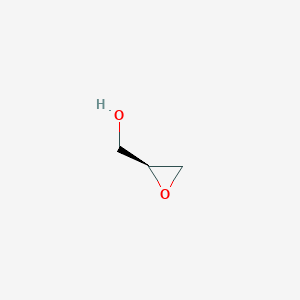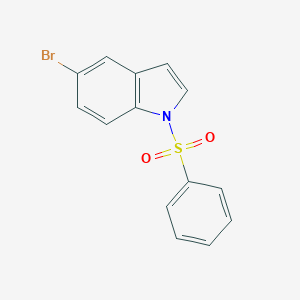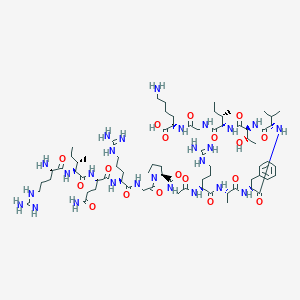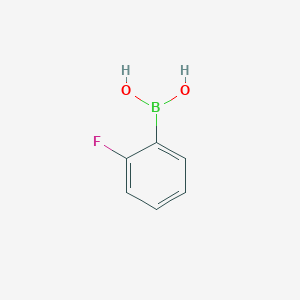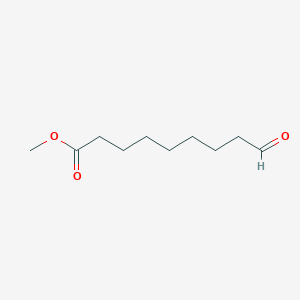
Methyl 9-oxononanoate
Overview
Description
Methyl 9-oxononanoate is a chemical compound synthesized through various chemical reactions. Its molecular structure is analyzed using different spectroscopic methods.
Synthesis Analysis
- Methyl 9-(1-methyl-1H-indol-3-yl)-9-oxononanoate : Synthesized using Friedel–Crafts acylation between N-methyl indole and methyl 9-chloro-9-oxononanoate (Micheletti & Boga, 2023).
- Methyl 9-(2-Iminothiazol-3(2H)-yl)-9-oxononanoate : Created through Schotten–Baumann type reaction between 2–aminothiazole and methyl 9-chloro-9-oxononanoate (Micheletti, Calonghi & Boga, 2023).
Molecular Structure Analysis
The structure of Methyl 9-oxononanoate derivatives is elucidated using various techniques such as:
- 1H-NMR
- 13C-NMR
- NOESY-1D
- ESI-MSThe physical properties of Methyl 9-oxononanoate derivatives are characterized using spectroscopic methods, indicating its solvatochromic effects and the influence of solvent polarity and hydrogen-bonding ability (Ganguly et al., 2013).
- FT-IR
- UV-Vis spectroscopyThe chemical properties of Methyl 9-oxononanoate derivatives are demonstrated through their reactivity in synthesis and the influence of different chemical environments on their structure and behavior (Micheletti, Calonghi & Boga, 2023).
Scientific Research Applications
Field
Application Summary
Methyl 9-oxononanoate has been used in the synthesis of Methyl 9-(1-methyl-1H-indol-3-yl)-9-oxononanoate . This compound was synthesized using Friedel–Crafts acylation between N-methyl indole and methyl 9-chloro-9-oxononanoate .
Method of Application
The Friedel–Crafts acylation was performed in chloroform at room temperature on N-methyl indole with methyl 9-chloro-9-oxononanoate in an equimolar amount and in the presence of AlCl3 . The product was purified and recovered in a 40% yield using column chromatography on silica gel .
Results
The structure of the newly synthesized compound was elucidated using 1H-NMR, 13C-NMR, NOESY-1D, ESI-MS, FT-IR, and UV-Vis spectroscopy .
Application in Medicinal Chemistry
Field
Application Summary
Methyl 9-oxononanoate has been used in the synthesis of Methyl 9-(2-Iminothiazol-3(2H)-yl)-9-oxononanoate . This compound was synthesized through Schotten–Baumann type reaction between 2–aminothiazole and methyl 9-chloro-9-oxononanoate .
Method of Application
The Schotten–Baumann reaction was performed between 2–aminothiazole and methyl 9-chloro-9-oxononanoate . The structure of the newly synthesized compound was elucidated based on 1H-NMR, 13C-NMR, DEPT, NOE, ESI-MS, FT-IR and UV-Vis spectroscopy .
Results
The newly synthesized compound was characterized using 1H-NMR, 13C-NMR, DEPT, NOE, ESI-MS, FT-IR, and UV-Vis spectroscopy .
Application in Catalysis Science
Field
Application Summary
Methyl 9-oxononanoate has been used in the oxidative cleavage of renewable methyl 9,10-dihydroxystearate . The high molecular catalyst phosphotungstic acid (2880 Da) was used as an affordable catalyst for membrane separation .
Method of Application
The oxidative cleavage of the vicinal diol as a stable intermediate is very promising, reaching an overall selectivity of 90% and a selectivity towards the cleavage carboxylic acids of 80%, considering dilution and acidity as the most important parameters . The retention of the catalyst via organic solvent nanofiltration was investigated and 94% of the catalyst was retained in the monophasic system .
Results
The oxidative cleavage of methyl oleate in a homogeneous reaction facilitated the subsequent recovery of the catalyst from a single phase . The aldehydes nonanal and methyl 9-oxononanoate were feasible, allowing for ten recycling runs with yields up to 80% using a catalytic system comprising tungsten oxide and mesoporous .
Application in Lipid Analysis
Field
Application Summary
Methyl 9-oxononanoate has been used in the analysis of lipid hydroperoxides . The 9-hydroperoxide produced methyl 9-oxononanoate and decadienal .
Method of Application
The analysis was performed using mass spectrometry with ammonia as the chemical ionization (CI) gas . The 9-hydroperoxide produced methyl 9-oxononanoate (m/z 204) and decadienal (m/z 170), as expected by homolytic cleavage .
Results
The analysis provided insights into the stability of lipid hydroperoxides and their cleavage products .
Application in Green Chemistry
Field
Application Summary
Methyl 9-oxononanoate has been used in the oxidative cleavage of renewable methyl oleate . The high molecular catalyst phosphotungstic acid (2880 Da) was used as an affordable catalyst for membrane separation .
Method of Application
The oxidative cleavage of methyl oleate in a homogeneous reaction facilitated the subsequent recovery of the catalyst from a single phase . The aldehydes nonanal and methyl 9-oxononanoate were feasible, allowing for ten recycling runs with yields up to 80% using a catalytic system comprising tungsten oxide and mesoporous .
Results
The process is highly energy-consuming . The intermediates cause the risk of spontaneous decomposition and explosion and the instability of ozone requires its dilution in air or oxygen .
Application in Anti-Cancer Drug Synthesis
Field
Application Summary
Methyl 9-oxononanoate has been used in the synthesis of a new hybrid of possible interest as an anti-cancer agent, namely methyl 9-(1-methyl-1H-indol-3-yl)-9-oxononanoate .
Method of Application
The synthesis of methyl 9-(1-methyl-1H-indol-3-yl)-9-oxononanoate was performed using Friedel–Crafts acylation in chloroform at room temperature on N-methyl indole with methyl 9-chloro-9-oxononanoate in an equimolar amount and in the presence of AlCl3 .
Results
The newly synthesized compound was characterized using 1H-NMR, 13C-NMR, DEPT, NOESY-1D, ESI-MS, FT-IR, and UV-Vis spectroscopy .
properties
IUPAC Name |
methyl 9-oxononanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-13-10(12)8-6-4-2-3-5-7-9-11/h9H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLYDLZRFNYHHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00172913 | |
| Record name | Nonanoic acid, 9-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00172913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 9-oxononanoate | |
CAS RN |
1931-63-1 | |
| Record name | Nonanoic acid, 9-oxo-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001931631 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 9-oxononanoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53771 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nonanoic acid, 9-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00172913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


